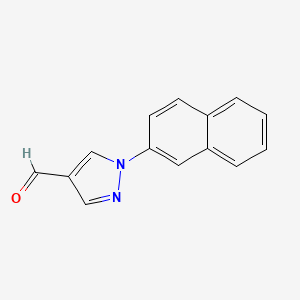

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is a versatile chemical compound with the molecular formula C14H10N2O. It is characterized by a naphthalene ring fused to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired aldehyde. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed:

Oxidation: Formation of 1-Naphthalen-2-ylpyrazole-4-carboxylic acid.

Reduction: Formation of 1-Naphthalen-2-ylpyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole framework. The general reaction can be outlined as follows:This method is favored due to its efficiency and the ability to produce high yields of the desired compound under mild conditions .

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug design. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including HT-29 colon and PC-3 prostate cancer cells. These compounds have been evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy .

- Anti-inflammatory Properties : Certain derivatives have been reported to possess anti-inflammatory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. This is particularly relevant in the development of new therapeutic agents for inflammatory diseases .

Material Science Applications

In addition to its medicinal properties, this compound is utilized in material science for the synthesis of novel polymers and materials with specific electronic and optical properties. Its ability to form stable complexes with metal ions has led to its use in developing sensors and catalysts .

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activity using in vitro assays. The results indicated that several compounds exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this compound. These compounds were tested in animal models, demonstrating significant reductions in inflammatory markers compared to control groups, suggesting their potential application in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparaison Avec Des Composés Similaires

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-Naphthalen-2-ylpyrazole-4-methanol: A reduced form of the aldehyde with different reactivity and applications.

1-Naphthalen-2-ylpyrazole-4-carboxylic acid:

2-Naphthalen-1-ylpyrazole-4-carbaldehyde: A positional isomer with variations in reactivity and biological activity.

Activité Biologique

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol. The compound features a pyrazole ring substituted with a naphthyl group and an aldehyde functional group, which contributes to its biological activity. The presence of both aromatic and heterocyclic components allows for various interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, as evidenced by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test .

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses by interacting with lipoxygenase enzymes. This interaction suggests its utility in developing anti-inflammatory agents, potentially superior to standard treatments like diclofenac sodium .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound's interaction with enzymes such as lipoxygenase suggests that it may inhibit the production of pro-inflammatory mediators, thereby reducing inflammation .

- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, which is critical for its antioxidant activity .

Research Findings and Case Studies

Research has focused on synthesizing derivatives of this compound to enhance its biological activities. For instance, derivatives have been developed and tested for improved antioxidant and anti-inflammatory properties. One study reported that specific derivatives exhibited enhanced radical scavenging activity compared to the parent compound .

Table: Comparison of Biological Activities

| Activity Type | Compound | Assay Method | Results |

|---|---|---|---|

| Antioxidant | This compound | DPPH Scavenging | Significant activity |

| Anti-inflammatory | This compound | Lipoxygenase inhibition | Moderate inhibition |

| Antimicrobial | This compound | Bacterial strain susceptibility | Active against select strains |

Propriétés

IUPAC Name |

1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTOQSZEFKUAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399956 | |

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518023-77-3 | |

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.